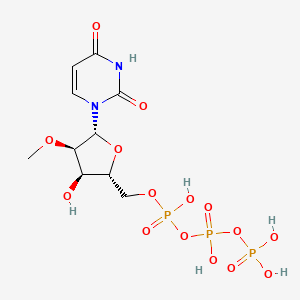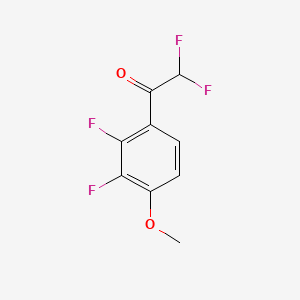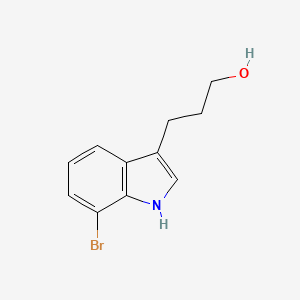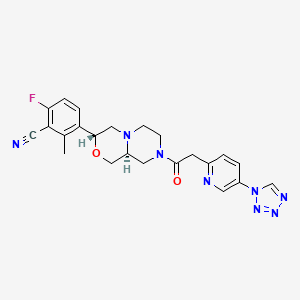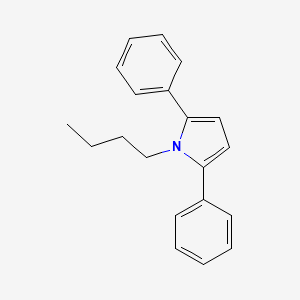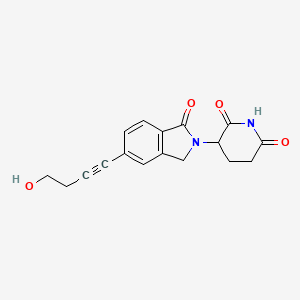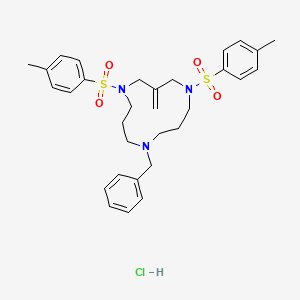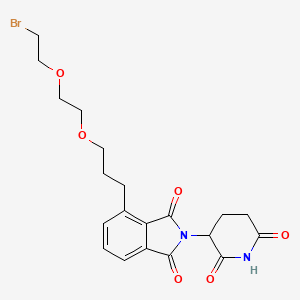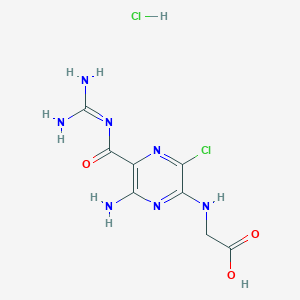
1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene is a fluorinated organic compound with the molecular formula C6H2F7. This compound is part of the cyclohexadiene family, characterized by the presence of multiple fluorine atoms attached to the cyclohexadiene ring. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene typically involves the fluorination of cyclohexadiene derivatives. One common method is the direct fluorination of cyclohexadiene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods allow for the efficient and controlled introduction of fluorine atoms into the cyclohexadiene ring, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclohexadienones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated fluorinated cyclohexanes.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
The major products formed from these reactions include fluorinated cyclohexadienones, fluorinated cyclohexanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, potentially altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,3,4,5,6,6-Octafluorocyclohexa-1,4-diene: Contains one additional fluorine atom compared to 1,2,3,3,4,6,6-Heptafluorocyclohexa-1,4-diene, resulting in different reactivity and properties.
1,2,3,3,4,5,6,6-Octafluorocyclohexane: Fully saturated analog with different chemical and physical properties due to the absence of double bonds.
1,2,3,4,5,6-Hexafluorocyclohexa-1,4-diene:
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where precise control over reactivity and interactions is required.
Propriétés
Numéro CAS |
773-53-5 |
|---|---|
Formule moléculaire |
C6HF7 |
Poids moléculaire |
206.06 g/mol |
Nom IUPAC |
1,2,3,3,4,6,6-heptafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6HF7/c7-2-1-5(10,11)3(8)4(9)6(2,12)13/h1H |
Clé InChI |
AOLOXADTFZOGQL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(C(=C(C1(F)F)F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


